Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)-
Overview
Description
Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- is an organic compound with the molecular formula C14H14N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-nitro group and an N-(1-phenylethyl) group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(1-phenylethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Various nucleophiles, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(1-phenylethyl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the compound, although these are less common.
Scientific Research Applications
Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells due to altered pH regulation.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-nitro-: Lacks the N-(1-phenylethyl) group.
Benzenesulfonamide, 4-amino-N-(1-phenylethyl)-: Has an amino group instead of a nitro group.
Benzenesulfonamide, 4-methyl-N-(1-phenylethyl)-: Has a methyl group instead of a nitro group.
Uniqueness
Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- is unique due to the presence of both the nitro and N-(1-phenylethyl) groups, which confer specific chemical properties and biological activities. Its ability to act as a carbonic anhydrase inhibitor makes it particularly valuable in medical research for developing new therapeutic agents.
Properties
IUPAC Name |
4-nitro-N-(1-phenylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11(12-5-3-2-4-6-12)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h2-11,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFQIKQUXGNXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347798 | |
Record name | ST4012736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68162-86-7 | |
Record name | ST4012736 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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